

The Solubility Profile of Azocarmine G: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Azocarmine G	
Cat. No.:	B147781	Get Quote

An in-depth examination of the solubility characteristics of the vital histological stain, **Azocarmine G** (C.I. Acid Red 101), in various aqueous and organic solvents. This guide provides compiled quantitative data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers, scientists, and drug development professionals in its application.

Introduction

Azocarmine G, also known by its Colour Index name Acid Red 101, is a synthetic azine dye widely employed in histology and cytology. Its vibrant red hue is crucial for various staining techniques, most notably the Azan trichrome method, which differentiates cellular components and connective tissues. A thorough understanding of its solubility is paramount for the preparation of stable and effective staining solutions, ensuring reproducibility and accuracy in research and diagnostic applications. This technical guide consolidates available solubility data, presents a detailed methodology for its experimental determination, and offers visual representations of key experimental workflows.

Physicochemical Properties of Azocarmine G

- Chemical Name: 7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate, sodium salt
- C.I. Number: 50085







• CAS Number: 25641-18-3

• Molecular Formula: C28H18N3NaO6S2

Molecular Weight: 579.58 g/mol

Appearance: Dark red to maroon powder[1]

Absorption Maximum (λmax) in water: 510–523 nm[1][2]

Quantitative Solubility Data

The solubility of **Azocarmine G** is a critical parameter for its effective use. The following table summarizes the available quantitative and qualitative solubility data in various solvents. It is important to note that some discrepancies exist in the reported literature, particularly for aqueous solubility. The provided experimental protocol can be utilized to ascertain precise solubility under specific laboratory conditions.



Solvent	Chemical Formula	Solubility	Concentration (g/100 mL)	Reference
Water	H ₂ O	1.0%	1.0	[3][4]
Water	H ₂ O	1 mg/mL	0.1	[1]
Ethanol (Alcohol)	C ₂ H ₅ OH	0.1%	0.1	[3][4]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	7 mg/mL	0.7	[5]
Ethylene Glycol	C ₂ H ₆ O ₂	4.5%	4.5	[3][4]
Cellosolve (2- Ethoxyethanol)	C4H10O2	1.75%	1.75	[3][4]
Xylene	C ₈ H ₁₀	0.01%	0.01	[3][4]
Aqueous Solution	-	Moderate	-	[2]
Ethanol	C ₂ H ₅ OH	Moderate	-	[2]

Note: The solubility in DMSO may be achieved with the aid of ultrasonication and warming to 60°C[5]. The discrepancy in aqueous solubility (1.0% vs. 0.1%) highlights the importance of experimental verification.

Effect of pH on Aqueous Solubility

The solubility of sulfonated dyes like **Azocarmine G** can be influenced by the pH of the aqueous medium. While comprehensive quantitative data for a solubility versus pH curve is not readily available in the literature, qualitative observations indicate that **Azocarmine G** is less soluble in acidic conditions. The addition of strong acids, such as hydrochloric acid, to an aqueous solution of **Azocarmine G** can cause the formation of a red precipitate, suggesting a decrease in solubility[6][7]. This is a critical consideration when preparing staining solutions, as the pH will affect the dye's concentration and staining efficacy. Researchers are encouraged to determine the optimal pH for their specific application experimentally.



Experimental Protocols

For researchers requiring precise solubility data for **Azocarmine G** in specific solvents or at different pH values, the following detailed experimental protocol is provided. This method is based on the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

Protocol: Determination of Azocarmine G Solubility via the Shake-Flask Method

- 1. Objective: To determine the equilibrium solubility of **Azocarmine G** in a given solvent at a specified temperature.
- 2. Materials:
- Azocarmine G powder
- Solvent of interest (e.g., deionized water, ethanol, DMSO)
- Volumetric flasks
- Erlenmeyer flasks with stoppers
- Analytical balance
- · Magnetic stirrer and stir bars
- Thermostatically controlled water bath or incubator
- Syringe filters (solvent-compatible, e.g., PTFE, 0.45 μm pore size)
- Syringes
- UV-Vis spectrophotometer
- · Quartz or glass cuvettes
- 3. Procedure:



Part A: Preparation of a Saturated Solution

- Add an excess amount of Azocarmine G powder to an Erlenmeyer flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
- Add a known volume of the solvent of interest to the flask.
- Tightly stopper the flask to prevent solvent evaporation.
- Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C).
- Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
- After equilibration, cease stirring and allow the suspension to settle for at least 2 hours at the constant temperature.

Part B: Sample Collection and Preparation

- Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid at the bottom of the flask.
- Attach a syringe filter to the syringe and filter the solution into a clean, dry vial. This step is crucial to remove any undissolved microparticles.
- Accurately dilute the filtered, saturated solution with the same solvent to a concentration that
 falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be
 recorded precisely.

Part C: Quantification by UV-Vis Spectrophotometry

- Prepare a series of standard solutions of Azocarmine G of known concentrations in the same solvent.
- Determine the absorption maximum (λmax) of Azocarmine G in the solvent by scanning a standard solution across a range of wavelengths (typically 400-600 nm). The reported λmax



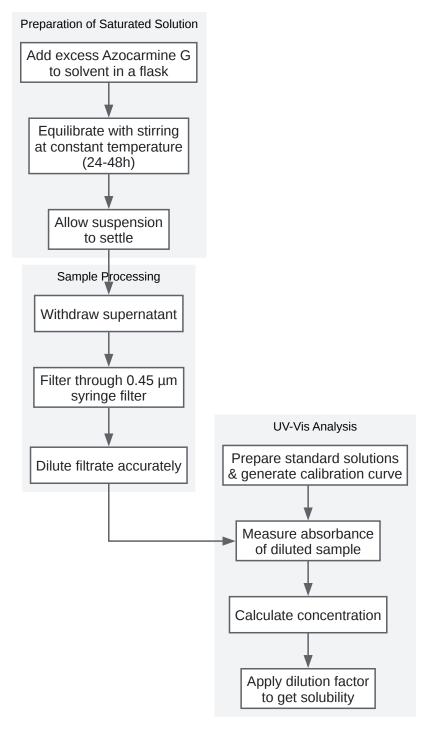
in water is between 510-523 nm[1][2].

- Measure the absorbance of each standard solution at the determined λmax.
- Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
- Measure the absorbance of the diluted sample solution at the same λ max.
- Use the calibration curve equation to calculate the concentration of the diluted sample.
- Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Azocarmine G** in the tested solvent at the specified temperature.

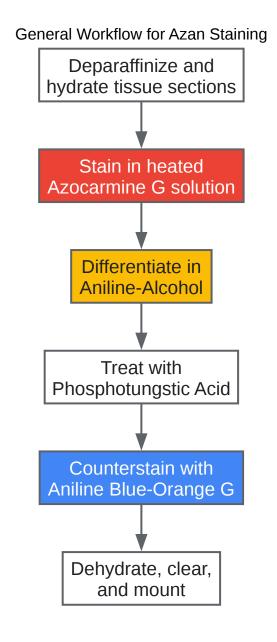
Mandatory Visualizations Experimental Workflow for Solubility Determination



Workflow for Determining Azocarmine G Solubility







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